
3-Chloro-2-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Synthesis of Sulfonated Oxindoles : Tong Liu, D. Zheng, and Jie Wu (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, leading to sulfonated oxindoles in good yields under mild conditions Tong Liu, D. Zheng, Jie Wu, 2017.
Ortho-Selective Chlorination : B. Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating and oxidizing agent for aniline derivatives, demonstrating efficient ortho-selective chlorination under aqueous conditions B. Vinayak, Pardhi Vishal Ravindrakumar, D. V. Ramana, M. Chandrasekharam, 2018.
Anion–π and Lone Pair–π Interactions : J. Costa and colleagues (2010) designed new 1,3,5-triazine-based ligands to study anion–π and lone pair–π interactions in coordination compounds, providing insights into the structural aspects of these interactions J. Costa, Adriana R. G. Castro, Roberta Pievo, O. Roubeau, B. Modec, B. Kozlevčar, S. Teat, P. Gamez, J. Reedijk, 2010.
Environmental and Material Science Applications
Degradation of Aniline Compounds : Z. Liu, H. Yang, Z. Huang, P. Zhou, and S. Liu (2002) investigated the degradation of aniline and its derivatives by a newly isolated Delftia sp. AN3, highlighting the potential for bioremediation of contaminated environments Z. Liu, H. Yang, Z. Huang, P. Zhou, S. Liu, 2002.
Electro-Emissive Devices : Bo Wang et al. (2020) constructed novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showing significant potential for applications in IR thermal control and dynamic camouflage Bo Wang, L. X. Zhang, Gaoping Xu, Lebin Wang, Mengyao Pan, Feifei Ren, Xi Chen, Xiaobai Li, Yao Li, 2020.
Wirkmechanismus
Safety and Hazards
3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
3-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILPFRFCVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
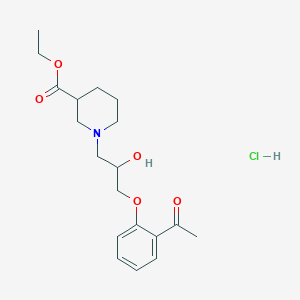
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
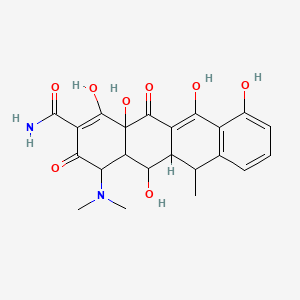
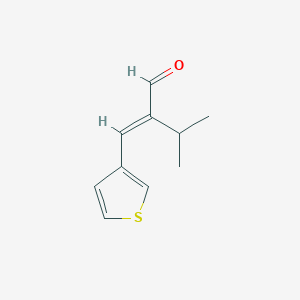
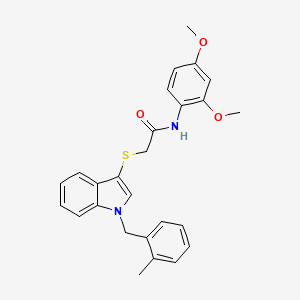
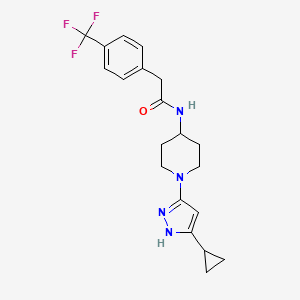
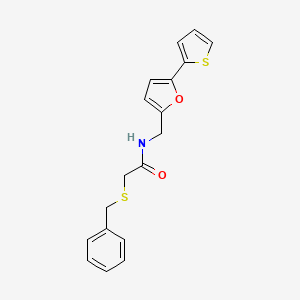
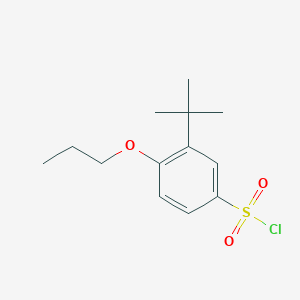
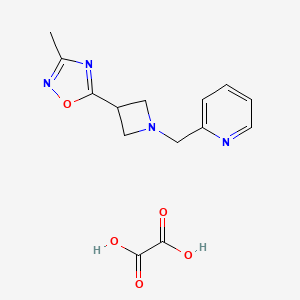


![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)
